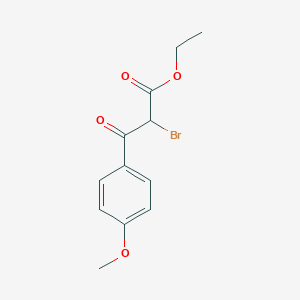

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate

概述

描述

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H13BrO4. It is a brominated ester that features a methoxyphenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate typically involves the bromination of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls to handle the bromination process on a larger scale.

化学反应分析

Types of Reactions

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium carbonate in methanol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is often used.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as ethyl 2-methoxy-3-(4-methoxyphenyl)-3-oxopropanoate.

Reduction: Ethyl 2-bromo-3-(4-methoxyphenyl)-3-hydroxypropanoate.

Oxidation: Ethyl 2-bromo-3-(4-hydroxyphenyl)-3-oxopropanoate.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₃BrO₄

- Molecular Weight : Approximately 301.14 g/mol

- Boiling Point : 359.1ºC

- Density : 1.423 g/cm³

The compound features a brominated ester with a methoxyphenyl group, which contributes to its unique reactivity and potential applications in various chemical processes.

Pharmaceutical Development

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules. Notably, it has been explored for developing anti-inflammatory and analgesic drugs, showcasing its potential therapeutic benefits .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo several types of reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the creation of diverse derivatives.

- Reduction : The ester group can be reduced to yield alcohols, expanding the range of products available for further research.

- Oxidation : The methoxy group can be oxidized to a hydroxyl group, facilitating the synthesis of hydroxylated derivatives.

These reactions are crucial for chemists aiming to construct complex organic molecules efficiently.

Material Science

In material science, this compound can be incorporated into polymer formulations. Its brominated structure enhances the thermal stability and mechanical strength of materials, making it valuable in the production of advanced composites and coatings .

Agricultural Chemicals

The compound has potential applications in developing agrochemicals, particularly those targeting pests or diseases affecting crops. Its unique chemical properties may contribute to the formulation of effective herbicides and pesticides .

Case Study 1: Pharmaceutical Applications

A study highlighted the use of this compound as an intermediate in synthesizing novel triazolopyrimidines with anti-tubercular activity against Mycobacterium tuberculosis. The compound's ability to facilitate complex reactions was crucial in developing these pharmaceuticals, demonstrating its significance in medicinal chemistry .

Case Study 2: Material Science Innovations

Research has shown that incorporating this compound into polymer matrices significantly improves their thermal properties. For instance, polymers modified with this compound exhibited enhanced resistance to thermal degradation compared to unmodified counterparts .

作用机制

The mechanism of action of Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate involves its reactivity as a brominated ester. The bromine atom is highly reactive, making the compound suitable for nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the conditions, leading to various products that can interact with biological molecules or serve as intermediates in further chemical reactions .

相似化合物的比较

Similar Compounds

- Ethyl 2-bromo-3-(4-hydroxyphenyl)-3-oxopropanoate

- Ethyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate

- Ethyl 2-iodo-3-(4-methoxyphenyl)-3-oxopropanoate

Uniqueness

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity patterns. The bromine atom makes it highly reactive in substitution reactions, while the methoxy group can participate in various oxidation and reduction reactions, making it a versatile intermediate in organic synthesis .

生物活性

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate (CAS: 87943-96-2) is a brominated ester notable for its potential applications in organic synthesis and pharmaceutical research. This compound features a methoxyphenyl group, which contributes to its unique biological activity. The following sections provide a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.

This compound has the molecular formula C₁₂H₁₃BrO₄ and a molecular weight of approximately 301.14 g/mol. Its structure includes a bromine atom that enhances its reactivity, particularly in nucleophilic substitution reactions. The methoxy group can participate in oxidation and reduction reactions, making this compound a versatile intermediate in various chemical processes .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its reactivity as a brominated ester:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to different derivatives with potentially altered biological activities.

- Reduction and Hydrolysis : The ester group can undergo hydrolysis or reduction, resulting in products that may interact with biological molecules, such as enzymes or receptors.

Enzyme Interactions

Recent studies have explored the interactions of this compound with specific enzymes. For instance, it has been suggested that compounds with similar structures exhibit inhibitory effects on enzymes involved in metabolic pathways. The mechanism often involves the formation of enzyme-substrate complexes that alter the enzyme's activity .

Case Studies

- Antimicrobial Activity : In one study, derivatives of this compound were evaluated for their antimicrobial properties against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were assessed using various cancer cell lines. Preliminary results indicated that some derivatives showed selective cytotoxicity with low IC50 values, indicating their potential as anticancer agents .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₂H₁₃BrO₄ | Brominated ester with methoxy group | Potential antimicrobial and anticancer activity |

| Ethyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₃ClO₄ | Chlorinated variant | Reduced reactivity compared to brominated version |

| Ethyl 2-iodo-3-(4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₃IO₄ | Iodinated variant | Increased lipophilicity may enhance membrane permeability |

The presence of the bromine atom in this compound contributes to its distinct reactivity profile compared to chlorine or iodine-substituted analogs, potentially leading to enhanced biological activities.

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for preparing ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate?

- Methodology : The compound can be synthesized via α-bromination of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate using Selectfluor® as a fluorinating agent and NaOtBu as a base in diethyl ether. The reaction proceeds under mild conditions (room temperature, 2–4 hours) with high yields (~99%) .

- Purification : Flash column chromatography (e.g., EtOAc/hexanes) and reverse-phase HPLC (H₂O/MeCN with 0.1% TFA) are effective for isolating the product .

- Key Data : HRMS (ESI+) confirms the molecular ion peak at m/z 344.1468 (C₁₇H₂₃NNaO₅⁺) .

Q. How is this compound characterized spectroscopically?

- NMR Analysis :

- ¹H-NMR : Peaks at δ 7.43–7.27 (m, aromatic H), 5.44 (s, CHBr), 4.16 (q, ester CH₂), and 3.30 (s, OCH₃) .

- ¹³C-NMR : Carbonyl signals at δ 177.0 (C=O), 165.5 (ester C=O), and 164.4 (Ar-C) .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : Avoid ignition sources (P210) and use PPE (gloves, goggles). No acute toxicity is reported, but prolonged exposure requires fume hood use .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in derivatives of this compound?

- Isomer Control : The Z/E ratio in bromoacrylate derivatives depends on solvent polarity and temperature. For example, EtOH at 344–354 K favors Z-isomers, as seen in cyclization reactions .

- Mechanistic Insight : Intramolecular hydrogen bonding (N–H⋯O/F) stabilizes specific conformers, as demonstrated in crystallographic studies .

Q. What computational tools predict reactivity in cross-coupling reactions involving this compound?

- DFT Studies : Optimize transition states using Gaussian09 with B3LYP/6-31G(d) to model bromine displacement in Suzuki-Miyaura couplings. Electron-withdrawing substituents (e.g., 4-methoxy) enhance electrophilicity at the β-keto position .

- Regioselectivity : Natural Bond Orbital (NBO) analysis explains preferential attack at the α-carbon over the carbonyl group .

Q. How can contradictory data on reaction yields be resolved?

- Case Study : Discrepancies in cyclization yields (e.g., 79% vs. 50%) may arise from solvent purity or trace metal contamination. Replicate reactions under anhydrous conditions with Chelex-treated solvents .

- Troubleshooting Table :

| Variable | High Yield (>80%) Conditions | Low Yield (<50%) Conditions |

|---|---|---|

| Solvent | Anhydrous EtOH | Wet EtOH |

| Catalyst | ZnCl₂ (1 M in Et₂O) | No ZnCl₂ |

| Temperature | 344–354 K | <340 K |

| Data from |

Q. What strategies optimize chromatographic separation of diastereomers?

- Method : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/EtOAc (3:2). For challenging separations, employ preparative HPLC with a C18 column and isocratic elution (MeCN/H₂O = 65:35) .

- Case Example : Separation of Z/E isomers of ethyl 2-bromo-3-(2-ethoxyphenyl)acrylate achieved via silica gel chromatography (Rf = 0.43 for Z-isomer) .

属性

IUPAC Name |

ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-3-17-12(15)10(13)11(14)8-4-6-9(16-2)7-5-8/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFFTVVEZANQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516411 | |

| Record name | Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87943-96-2 | |

| Record name | Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。